molecular formula C8H8BrClO2S B1529279 1-Bromo-3-(2-chloroethanesulfonyl)benzene CAS No. 1341100-35-3

1-Bromo-3-(2-chloroethanesulfonyl)benzene

Cat. No. B1529279
CAS RN: 1341100-35-3
M. Wt: 283.57 g/mol
InChI Key: SVLJZDTWDRQGRT-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2-chloroethanesulfonyl)benzene” is a chemical compound with the CAS Number: 1341100-35-3 . It has a molecular weight of 283.57 g/mol . The IUPAC name for this compound is 1-bromo-3-[(2-chloroethyl)sulfonyl]benzene .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 283.57 g/mol .

Scientific Research Applications

Synthesis and Functionalization

  • Halogenation Reactions : Halogenated compounds, such as those derived from polyalkylbenzenes, are pivotal in synthetic chemistry for further functionalization. For instance, the use of N-Halosuccinimide (NBS and NCS) with catalytic amounts of acidic catalysts has been employed for ring halogenations of polyalkylbenzenes, indicating the relevance of halogenated intermediates in synthesizing more complex structures (Bovonsombat & Mcnelis, 1993).

  • Cross-Coupling Reactions : Halogenated benzene derivatives are key substrates in palladium-catalyzed cross-coupling reactions, leading to the synthesis of complex organic molecules. Research on ethynylferrocene compounds connected to tribromobenzene underscores the utility of bromo-substituted benzene rings in forming new bonds and introducing functional groups (Fink et al., 1997).

  • Sulfonated Intermediates for Synthesis : The synthesis of 3-substituted indoles from bromomethylindoles involving reactions with C, N, O, and P-containing nucleophiles showcases the versatility of bromo- and sulfonyl-bearing compounds in producing pharmacologically relevant structures (Nagarathnam, 1992).

Catalysis and Material Science

  • Catalytic Applications : Certain sulfonated benzene derivatives have been shown to act as efficient catalysts. For example, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as a catalyst for the synthesis of bis(pyrazol-5-ols), highlighting the role of sulfonated benzenes in promoting condensation reactions under eco-friendly conditions (Karimi-Jaberi et al., 2012).

  • Synthesis of Functionalized Molecules : The creation of ω-bromo-3-ketosulfones and related compounds through a ring-closing/ring-opening strategy demonstrates the strategic use of bromo and sulfonyl groups in generating functionalized molecules for further chemical transformations (Rasool et al., 2007).

Safety and Hazards

The safety information for “1-Bromo-3-(2-chloroethanesulfonyl)benzene” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-3-(2-chloroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLJZDTWDRQGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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